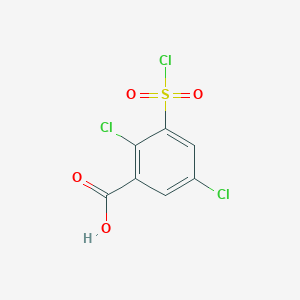![molecular formula C15H24ClN B6612449 4-[(1s,4r)-4-propylcyclohexyl]aniline hydrochloride, trans CAS No. 81004-95-7](/img/structure/B6612449.png)
4-[(1s,4r)-4-propylcyclohexyl]aniline hydrochloride, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1s,4r)-4-propylcyclohexyl]aniline hydrochloride, trans (4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans) is an organic compound belonging to the class of cycloalkyl-substituted anilines. It is a white, crystalline solid with a melting point of 183-185°C and a molecular weight of 292.82 g/mol. 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
作用机制
4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans acts as a substrate for the synthesis of various enzymes and cofactors. It is an intermediate in the synthesis of various drugs and pharmaceuticals. In addition, it can act as a reagent in the synthesis of various compounds such as amino acids, peptides, and nucleotides.
Biochemical and Physiological Effects
4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans has no known direct biochemical or physiological effects. However, it can act as a substrate for the synthesis of various enzymes and cofactors, and as an intermediate in the synthesis of various drugs and pharmaceuticals, which may have biochemical and physiological effects.
实验室实验的优点和局限性
The main advantage of using 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans in lab experiments is its availability and low cost. It is a widely available compound and is relatively inexpensive compared to other compounds. Furthermore, it is relatively stable and can be stored for long periods of time.
A major limitation of using 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans in lab experiments is its toxicity. It is an irritant and can cause skin and eye irritation. In addition, it is a flammable compound and should be handled with care.
未来方向
1. Further research into the synthesis of 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans and its derivatives.
2. Investigation of the biochemical and physiological effects of 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans and its derivatives.
3. Development of new methods for the synthesis of compounds related to 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans.
4. Study of the potential applications of 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans and its derivatives in medicinal chemistry and biochemistry.
5. Investigation of the safety and toxicity of 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans and its derivatives.
6. Development of new methods for the synthesis of compounds related to 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans that are less toxic and more environmentally friendly.
7. Exploration of the potential uses of 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans in other fields such as agriculture and industrial chemistry.
合成方法
4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans can be synthesized via a multi-step reaction involving the condensation of 4-chloro-1-methyl-1-cyclohexanecarboxylic acid with aniline. The reaction is catalyzed with an acid such as hydrochloric acid (HCl) and proceeds in two steps. In the first step, the aniline reacts with 4-chloro-1-methyl-1-cyclohexanecarboxylic acid to form an intermediate compound, 4-chloro-1-methyl-1-cyclohexanecarboxylic acid anilide. In the second step, the intermediate compound is hydrolyzed to form 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans.
科学研究应用
4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, it is used as a reagent in the synthesis of various compounds such as amino acids, peptides, and nucleotides. In medicinal chemistry, it is used as an intermediate in the synthesis of various drugs and pharmaceuticals. In biochemistry, it is used as a substrate for the synthesis of enzymes and cofactors.
属性
IUPAC Name |
4-(4-propylcyclohexyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14;/h8-13H,2-7,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHICTYFNSFAMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1s,4r)-4-Propylcyclohexyl]aniline hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyloxy]propanoic acid](/img/structure/B6612368.png)

![1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one](/img/structure/B6612389.png)
![1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B6612397.png)


![6-methyl-6-azabicyclo[3.1.0]hexane](/img/structure/B6612439.png)






